1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
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Description
The compound “1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one” is a complex organic molecule. It is related to pyraclostrobin, a fungicide . The IUPAC name of pyraclostrobin is methyl [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring attached to a phenyl group with a chlorine atom at the 4-position . More detailed structural information would require a more specific analysis or experimental data.Scientific Research Applications
Chlorophenols in Waste Incineration
Chlorophenols, including 1-(4-chlorophenyl)-related compounds, are significant in the context of municipal solid waste incineration due to their role as precursors to dioxins. These compounds, resulting from incomplete combustion, participate in various pathways leading to the formation of environmentally persistent pollutants. Studies have focused on their concentrations, formation rates, and pathways in waste incineration processes, highlighting the environmental impact and the need for effective control measures (Peng et al., 2016).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, including structures similar to 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, play a crucial role in medicinal chemistry. These compounds exhibit a wide range of biological activities, such as anticancer, analgesic, and anti-inflammatory effects. Recent advancements in synthetic methods for pyrazole heterocycles have expanded their application in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Antioxidant Properties of Chromones
Chromone derivatives, structurally related to this compound, have been identified as potent radical scavengers. These compounds' ability to neutralize reactive oxygen species and inhibit free radical processes underpins their application in preventing or mitigating cellular damage associated with various diseases (Yadav et al., 2014).
Quinoxaline Chemistry
The structural similarity of quinoxalines to pyrazol-6(1H)-ones underscores the significance of these compounds in organic chemistry and pharmaceutical research. Quinoxalines serve as key intermediates in synthesizing various biologically active molecules, demonstrating their broad utility in drug development and synthetic organic chemistry (Pareek & Kishor, 2015).
Polychlorinated Compounds' Environmental Impact
Studies on polychlorinated diphenyl ethers highlight the environmental persistence and toxicity of chlorinated organic compounds, including chlorophenyl derivatives. These investigations provide insights into the sources, environmental levels, and potential human and ecological risks associated with these pollutants, guiding regulatory and remediation efforts (Domingo, 2006).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPOEIPCKZQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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